Sodium 4-aminobenzoate

Descripción general

Descripción

Sodium 4-aminobenzoate, also known as PABA or 4-Aminobenzoic acid sodium salt, is a compound with the molecular formula C7H6NO2Na and a molecular weight of 159.12 . It is used as a pharmaceutical intermediate .

Synthesis Analysis

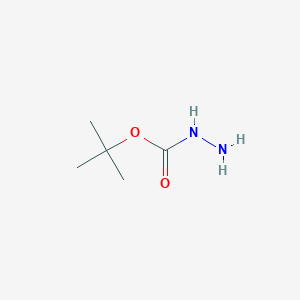

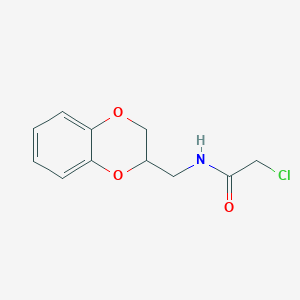

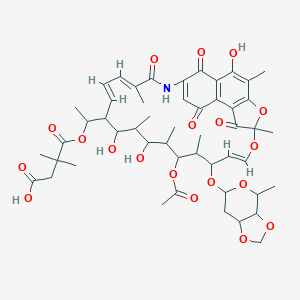

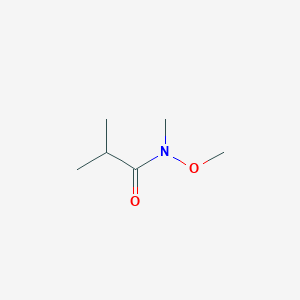

The synthesis of Sodium 4-aminobenzoate derivatives involves a three-step process: alkylation, esterification, and alkylation . The starting materials are 4-aminobenzoic acid and 1-chloropropane . The process involves the use of N, N-dimethylformamide (DMF) as a solvent, anhydrous sodium carbonate as a deacidifying reagent, and 4-dimethylaminopyridine (DMAP) as a catalyst .Molecular Structure Analysis

The molecular structure of Sodium 4-aminobenzoate consists of seven carbon atoms, six hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sodium atom .Chemical Reactions Analysis

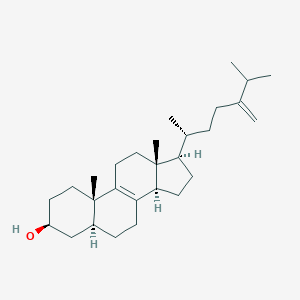

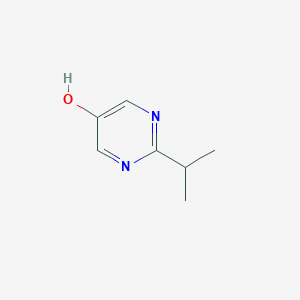

Sodium 4-aminobenzoate can undergo various chemical reactions. For instance, it can be used to design benzoate compounds through a combination of bioisostere formation and modification with alkyl groups .Physical And Chemical Properties Analysis

Sodium 4-aminobenzoate is a solid substance .Aplicaciones Científicas De Investigación

Antimicrobial Agent

Sodium 4-aminobenzoate has been studied for its potential as an antimicrobial agent. When combined with various aromatic aldehydes via an imine bond, the resulting Schiff bases have shown to inhibit methicillin-resistant Staphylococcus aureus with minimum inhibitory concentrations (MIC) from 15.62 µM . This suggests its use in developing new antimicrobial therapies, particularly against resistant strains of bacteria.

Antifungal Properties

The antifungal properties of Sodium 4-aminobenzoate derivatives are notable. These compounds have demonstrated potent broad-spectrum antifungal properties with MIC of ≥ 7.81 µM . This indicates its potential application in treating fungal infections and in the development of antifungal medications.

Cytotoxicity for Cancer Research

Some derivatives of Sodium 4-aminobenzoate have exhibited cytotoxicity for cancer cell lines, such as HepG2, with IC50 values ≥ 15.0 µM . This suggests that these compounds can be used in cancer research to study their potential as chemotherapeutic agents.

Pharmaceutical Intermediate

Sodium 4-aminobenzoate serves as a pharmaceutical intermediate . It is used in the synthesis of various drugs, highlighting its importance in the pharmaceutical industry for the development of new medication.

Folate Precursor Conversion

In the realm of biochemistry, Sodium 4-aminobenzoate is involved in the conversion of folate precursors to antimicrobial and cytotoxic agents . This application is significant in the study of metabolic pathways and drug design.

Synthesis of Schiff Bases

Sodium 4-aminobenzoate is used in the synthesis of Schiff bases, which are an important class of organic compounds with various biological activities . The simple chemical modification of non-toxic Sodium 4-aminobenzoate results in the constitution of antibacterial activity, which is a valuable application in synthetic chemistry and drug discovery.

Mecanismo De Acción

Target of Action

Sodium 4-aminobenzoate, also known as PABA, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for various physiological processes.

Mode of Action

Sodium 4-aminobenzoate acts as a local anesthetic by binding to specific parts of the sodium ion channels on the nerve membrane . This binding reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it causes a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .

Biochemical Pathways

Sodium 4-aminobenzoate affects the biochemical pathways involved in nerve impulse conduction. By binding to the sodium ion channels on nerve membranes, it alters the membrane potential and reduces the excitability of the membrane . This action disrupts the normal flow of sodium ions, which are crucial for the propagation of nerve impulses.

Result of Action

The primary result of Sodium 4-aminobenzoate’s action is the temporary relief of pain, making it useful in various medical fields such as stomatology, ophthalmology, gynecology, and minor surgical operations . It achieves this by reversibly blocking the conduction of nerve impulses, leading to a loss of local sensation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium 4-aminobenzoate. For instance, pH, temperature, and nutrient availability can affect the activity of this compound . .

Safety and Hazards

Direcciones Futuras

Research is being conducted on the use of Sodium 4-aminobenzoate and its derivatives for various applications. For instance, it has been used to design benzoate compounds with potential antimicrobial and cytotoxic activities . The results of biological activity experiments showed that some of these compounds had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .

Propiedades

IUPAC Name |

sodium;4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETSAYZRDCRPJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060296 | |

| Record name | Sodium 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-aminobenzoate | |

CAS RN |

555-06-6, 54287-22-8, 71720-42-8 | |

| Record name | Sodium aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-amino-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054287228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-amino-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOBENZOATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75UI7QUZ5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

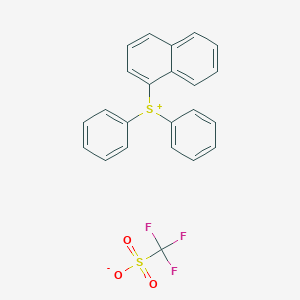

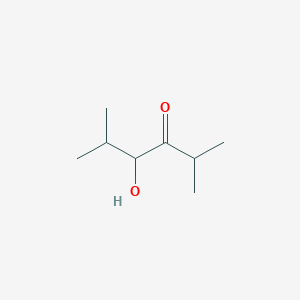

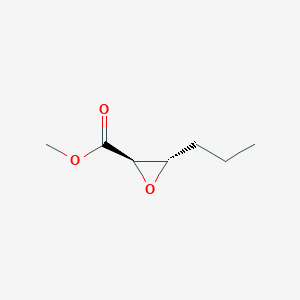

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

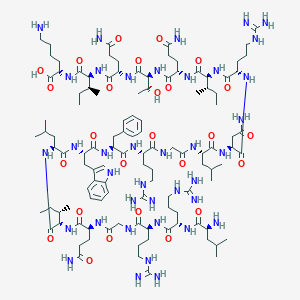

Q1: How does the 4-aminobenzoate ion interact with metal ions, as observed in the study?

A1: The research article describes the synthesis and X-ray crystal structure of [trans-di(4-aminobenzoato)bis(ethylenediamine)cobalt(III)] 4-aminobenzoate tetrahydrate []. This complex demonstrates that the 4-aminobenzoate ion can act as a bidentate ligand, coordinating to cobalt(III) through both its carboxylate group and the amine group in the para position. This coordination mode forms a stable six-membered chelate ring with the metal ion.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.